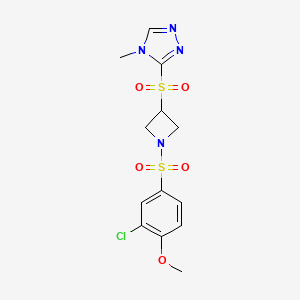
3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15ClN4O5S2 and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C13H15ClN4O5S2
- Molecular Weight : 406.9 g/mol
- CAS Number : 2034357-22-5
The structure features a triazole ring fused with an azetidine moiety and two sulfonyl groups, which are believed to enhance its biological activity by facilitating interactions with target proteins.
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar triazole derivatives have shown:
- Cytotoxicity : Compounds similar to our target compound have demonstrated cytotoxic effects against colorectal cancer cell lines (HT-29), with IC50 values in the micromolar range .
- Mechanism of Action : The presence of the triazole moiety allows for strong interactions with ATP-binding sites in proteins like tubulin, which is crucial for cell division. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
The compound's sulfonyl groups may contribute to anti-inflammatory properties. Previous studies on related triazole derivatives have shown:
- Inhibition of Inflammatory Mediators : Triazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various functional groups is critical for enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chloro (Cl) | Increases lipophilicity and potential binding affinity to targets |
| Methoxy (OCH3) | Enhances solubility and may affect metabolic stability |
| Sulfonyl (SO2) | Improves interaction with biological targets through hydrogen bonding |
Case Studies
- Colorectal Cancer Models : In vitro studies have shown that triazole derivatives similar to our compound exhibit significant cytotoxicity against HT-29 cells. These studies suggest that modifications at the sulfonyl or triazole positions can lead to enhanced potency .
- Inflammation Models : Research indicates that certain triazoles can reduce inflammation markers in animal models, suggesting a potential therapeutic role for our compound in inflammatory diseases .
Properties
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O5S2/c1-17-8-15-16-13(17)24(19,20)10-6-18(7-10)25(21,22)9-3-4-12(23-2)11(14)5-9/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEUWVJFMFRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














